Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate
Overview
Description
Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate is a compound that has been the subject of various synthetic studies. It is prepared through different synthetic routes, such as aldol-type condensation and aza-alkylation/intramolecular Michael cascade reaction, resulting in the formation of novel compounds with good yields .
Synthesis Analysis
The synthesis of Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate involves diverse methods, including aldol-type condensation, aza-alkylation/intramolecular Michael cascade reaction, and cyclic condensation. These methods have been found to yield the compound in good yields and have been characterized using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate has been determined using techniques such as NMR, IR, and mass spectral data. The crystal structure of the compound has also been studied, revealing important intramolecular and intermolecular interactions that contribute to its stability and packing in the solid state .
Chemical Reactions Analysis
The compound has been the focus of studies on Lewis acid induced decomposition reactions, which have provided insights into the mechanistic aspects of the reaction and the factors influencing product distribution. These studies have highlighted the influence of the reaction environment, the characteristics of the Lewis acid employed, and the polarity and nucleophilicity of the solvent used .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate have been characterized, including its planarity, dihedral angles, and hydrogen bonding interactions. Additionally, the compound has shown distinct inhibition of the proliferation of some cancer cell lines, indicating potential antitumor activity .
Scientific Research Applications
Ethyl Acetate in Process Intensification
Ethyl acetate, a close relative of Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, is extensively utilized as a solvent in various industrial applications, including paints, coatings, resins, and inks, as well as a main ingredient in fragrances and flavors for consumer products. Research highlights the advantages of ethyl acetate esterification processes using process intensification techniques over traditional processes. Techniques like reactive distillation and microwave reactive distillation offer several benefits, such as overcoming chemical equilibrium limitations, energy savings, and economic effectiveness due to reduced capital investment. These process intensification techniques significantly enhance the purity, overall production rate, and energy efficiency of ethyl acetate production (Patil & Gnanasundaram, 2020).
Ethyl Acetate in Liquid Organic Hydrogen Carriers
Ethyl acetate, produced from bioethanol using a suitable catalyst, can generate pure hydrogen as a by-product in a single reaction step. This reversible reaction allows for the hydrogenation of ethyl acetate to reobtain ethanol, closing the chemical cycle of a Liquid Organic Hydrogen Carrier (LOHC) process. This process offers a renewable, green, and efficient method for hydrogen storage and transport, with bioethanol and ethyl acetate serving as environmentally friendly and safe hydrogen carriers. The LOHC process operates under relatively mild conditions and demonstrates high energetic efficiency, though challenges include the relatively low hydrogen storage density compared to conventional LOHC systems (Santacesaria et al., 2023).
Safety And Hazards
Future Directions
Indole derivatives, which are structurally similar to Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate, have diverse biological activities and have been suggested to have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate and its derivatives could also have potential for further exploration in drug development.
properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,11H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOFMIPAKYRMQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,3-dihydro-1h-inden-1-yl)acetate | |
CAS RN |
22339-45-3 | |
Record name | ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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